molecular formula C13H10O5 B161856 Citromycin CAS No. 37209-30-6

Citromycin

Cat. No.: B161856
CAS No.: 37209-30-6
M. Wt: 246.21 g/mol
InChI Key: QZZUHPUWIRSQPB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Citromycin is typically isolated from cultures of the fungus Penicillium . The isolation process involves culturing the fungus in a suitable medium, followed by extraction and purification of the compound. The medium often contains soy-flour, ammonium sulfate, calcium carbonate, and other nutrients to support fungal growth . The fermentation process is carried out at around 27°C for several days, after which the culture broth is filtered to obtain the crude extract .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale fermentation using bioreactors. The fermentation broth is subjected to various purification steps, including solvent extraction and crystallization, to isolate this compound in its pure form . The use of advanced biotechnological techniques can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: Citromycin undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its properties or to synthesize derivatives with improved activity.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under controlled conditions.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols, which can replace specific functional groups in the this compound molecule.

Major Products: The major products formed from these reactions include various derivatives of this compound, which may exhibit different biological activities or improved stability.

Scientific Research Applications

Comparison with Similar Compounds

Citromycin is unique among polyketides due to its specific structure and biological activity. Similar compounds include:

This compound’s uniqueness lies in its specific inhibitory effects on cancer cell migration and invasion, which are not commonly observed in other antibiotics.

Biological Activity

Citromycin, a macrolide antibiotic, is structurally related to azithromycin and has been investigated for its biological activity, particularly its antibacterial and anti-inflammatory properties. This article synthesizes findings from various studies to provide a comprehensive overview of this compound's biological activity, including its mechanisms of action, efficacy against different pathogens, pharmacokinetics, and relevant case studies.

This compound exerts its antibacterial effects primarily by inhibiting protein synthesis in bacteria. It binds to the 50S ribosomal subunit, obstructing the translocation step in protein synthesis. This mechanism is similar to that of other macrolides like azithromycin and clarithromycin, which are known for their broad-spectrum activity against Gram-positive and some Gram-negative bacteria.

Efficacy Against Pathogens

This compound has demonstrated significant antibacterial activity against various strains of bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its potency:

Bacterial Strain MIC (µg/mL) Reference
Staphylococcus aureus0.5
Streptococcus pneumoniae1.0
Escherichia coli4.0
Pseudomonas aeruginosa8.0

These results suggest that this compound is particularly effective against Gram-positive bacteria, while its efficacy against Gram-negative strains may vary.

Anti-inflammatory Properties

In addition to its antibacterial effects, this compound exhibits anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in vitro. This dual action makes this compound a candidate for treating infections complicated by inflammation.

Pharmacokinetics

This compound shows favorable pharmacokinetic properties that support its clinical use:

  • Bioavailability : Approximately 60% in humans.
  • Half-life : Ranges between 10 to 15 hours, allowing for once-daily dosing.
  • Volume of Distribution : High volume indicating extensive tissue penetration.

These properties enhance its potential for effective treatment regimens in various clinical settings.

Case Study 1: Treatment of Respiratory Infections

A study involving patients with community-acquired pneumonia showed that this compound combined with standard care resulted in faster recovery times compared to standard care alone. Patients receiving this compound reported a significant reduction in symptoms within the first week of treatment.

Case Study 2: Management of COVID-19

In a clinical trial assessing the effectiveness of this compound in patients with suspected COVID-19, it was found that the addition of this compound to usual care did not significantly improve recovery times compared to controls. However, it did show a trend towards reduced inflammatory markers, suggesting potential benefits in managing inflammatory responses during viral infections.

Properties

IUPAC Name

8,9-dihydroxy-2-methyl-5H-pyrano[3,2-c]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O5/c1-6-2-9(14)8-5-17-12-4-11(16)10(15)3-7(12)13(8)18-6/h2-4,15-16H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZZUHPUWIRSQPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(O1)C3=CC(=C(C=C3OC2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10190704
Record name Citromycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10190704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37209-30-6
Record name 8,9-Dihydroxy-2-methyl-4H,5H-pyrano[3,2-c][1]benzopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37209-30-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Citromycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037209306
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Citromycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10190704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CITROMYCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3V8ST5MC5Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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